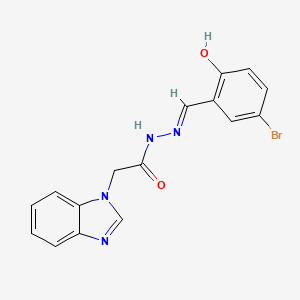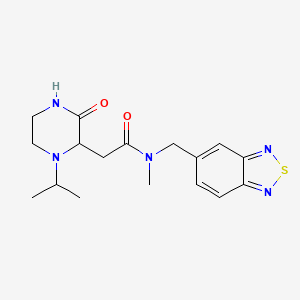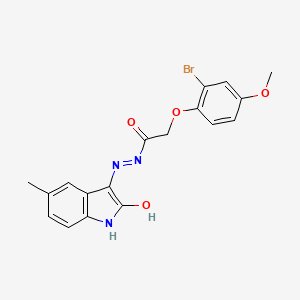
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide, also known as BHAA, is a novel organic compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. BHAA is a hydrazone derivative of 5-bromo-2-hydroxybenzaldehyde and 1H-benzimidazole-1-carbohydrazide, and its chemical structure is shown below.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide involves the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide induces apoptosis by activating the intrinsic and extrinsic pathways, leading to the activation of caspases and the cleavage of PARP. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide also induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1 expression and upregulating p21 and p27 expression. Furthermore, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide inhibits angiogenesis and metastasis by suppressing the expression of VEGF and MMPs, respectively.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and DNA damage. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide reduces the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduces the expression of iNOS and COX-2. Furthermore, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide protects DNA from oxidative damage and enhances DNA repair mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several advantages as a research tool, including its ease of synthesis, high purity, and stability. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide is also highly soluble in organic solvents, making it suitable for various analytical techniques such as HPLC and NMR spectroscopy. However, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has some limitations, including its potential toxicity and side effects, which require careful handling and monitoring. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide also requires further optimization of its synthesis and purification methods to obtain higher yields and purity.
Orientations Futures
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several potential future directions for scientific research, including the development of new derivatives and analogs with improved anticancer activity and selectivity. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide can also be used as a scaffold for the design and synthesis of new drugs and therapies for various diseases, including cancer, inflammation, and microbial infections. Furthermore, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide can be used as a probe for studying various cellular pathways and molecular targets involved in cancer progression and metastasis. Finally, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide can be used in the development of new materials and sensors for various applications in nanotechnology and environmental science.
Conclusion:
In conclusion, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide, or 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide, is a novel organic compound that has attracted significant attention in scientific research due to its potential applications in various fields. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential anticancer, antimicrobial, antifungal, and antioxidant properties, and its mechanism of action involves the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several advantages as a research tool, including its ease of synthesis, high purity, and stability, but also has some limitations that require careful handling and monitoring. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several potential future directions for scientific research, including the development of new derivatives and analogs with improved activity and selectivity, and the use as a probe for studying various cellular pathways and molecular targets.
Méthodes De Synthèse
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide can be synthesized through a simple one-pot reaction between 5-bromo-2-hydroxybenzaldehyde and 1H-benzimidazole-1-carbohydrazide in the presence of a suitable catalyst and solvent. The reaction mechanism involves the formation of a Schiff base intermediate, which is subsequently reduced to the final product by the hydrazine moiety of the carbohydrazide. The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has been optimized using various reaction parameters such as temperature, time, and catalyst concentration to obtain high yields and purity.
Applications De Recherche Scientifique
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential applications in medicinal chemistry, particularly as a promising anticancer agent. Several studies have shown that 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has also been investigated for its antimicrobial, antifungal, and antioxidant properties, which make it a potential candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-12-5-6-15(22)11(7-12)8-19-20-16(23)9-21-10-18-13-3-1-2-4-14(13)21/h1-8,10,22H,9H2,(H,20,23)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNIDJZSIKKHF-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6125831.png)

![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylpropanohydrazide](/img/structure/B6125845.png)
![6-ethyl-8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6125849.png)
![5-[(benzylthio)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6125853.png)

![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)


![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6125885.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)
![methyl 5-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6125922.png)
![2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6125933.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)